

# Synthesis of Acridone: A Detailed Application Note and Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-Aminobenzoyl)benzoic acid

Cat. No.: B072732

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of acridone, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary and most established method for acridone synthesis involves the intramolecular cyclization of N-phenylanthranilic acid.

Note on Starting Material: The requested synthesis from **2-(2-Aminobenzoyl)benzoic acid** is not the direct pathway to acridone. Acridone is formed via the cyclization of N-phenylanthranilic acid (also known as 2-(phenylamino)benzoic acid). **2-(2-Aminobenzoyl)benzoic acid** is a distinct chemical compound and is not the immediate precursor for this reaction. This protocol will focus on the validated synthesis from N-phenylanthranilic acid.

## Introduction

Acridone and its derivatives are a class of organic compounds featuring a tricyclic aromatic core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The planar and electron-rich nature of the acridone scaffold also makes it a valuable building block for the development of fluorescent probes and organic electronic materials.

The most common and practical laboratory synthesis of acridone is achieved through the acid-catalyzed intramolecular cyclization of N-phenylanthranilic acid. This reaction proceeds via an electrophilic acyl substitution mechanism, where the carboxylic acid is activated by a strong

acid and subsequently attacks the electron-rich phenyl ring, leading to the formation of the central heterocyclic ring of the acridone structure.

## Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of acridone from N-phenylanthranilic acid.

Method	Catalyst / Reagent	Solvent	Reaction Time	Temperature	Yield (%)	Melting Point (°C)	Reference
Conventional Heating	Concentrated Sulfuric Acid	None	4 hours	100 °C (water bath)	91-96	344-346 (crude)	[1]
Iron-Catalyzed	Fe(OTf) <sub>2</sub> / DCME	DCM	3 hours	Room Temperature	84	>300	[2]
Microwave-Assisted	ZnCl <sub>2</sub>	None	4 minutes	120 °C (160 W)	95	>300	[3]

## Experimental Protocols

Below are detailed methodologies for the synthesis of acridone from N-phenylanthranilic acid using different catalytic systems.

### Protocol 1: Classical Synthesis using Concentrated Sulfuric Acid

This protocol is a robust and high-yielding method for the synthesis of acridone.[1]

Materials:

- N-phenylanthranilic acid (42.7 g, 0.2 mole)

- Concentrated sulfuric acid (sp. gr. 1.84, 100 cc)
- Sodium carbonate (30 g)
- Deionized water
- 500-cc flask
- 1-L beaker
- Buchner funnel and filter flask
- Heating mantle or water bath

Procedure:

- In a 500-cc flask, dissolve 42.7 g of N-phenylanthranilic acid in 100 cc of concentrated sulfuric acid.
- Heat the solution on a boiling water bath for four hours. The solution will turn dark green.
- In a separate 1-L beaker, bring 1 L of water to a boil.
- Carefully and slowly pour the hot, dark green acid solution into the boiling water. To minimize spattering, allow the acid solution to run down the side of the beaker.
- Boil the resulting mixture for five minutes. A yellow precipitate of crude acridone will form.
- Filter the hot mixture through a Buchner funnel and wash the precipitate with hot water.
- For purification, transfer the moist solid to a beaker containing a solution of 30 g of sodium carbonate in 400 cc of water.
- Boil the mixture for five minutes, then filter the hot suspension using suction.
- Wash the collected solid thoroughly with water.
- Dry the crude acridone in air. The expected yield is 35.5–37.5 g (91–96%).

- The crude product can be recrystallized from a mixture of aniline and acetic acid or from isoamyl alcohol to yield a bright yellow product with a melting point of 354 °C.[1]

## Protocol 2: Iron-Catalyzed Synthesis under Mild Conditions

This method utilizes an iron catalyst and proceeds at room temperature, offering a milder alternative to the classical approach.[2]

Materials:

- N-phenylanthranilic acid (1 mmol)
- Fe(OTf)<sub>2</sub> (6 mol%)
- Dichloromethyl methyl ether (DCME, 1 equiv)
- Dichloromethane (DCM)
- Saturated aqueous NaHCO<sub>3</sub> solution
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- Silica gel for column chromatography

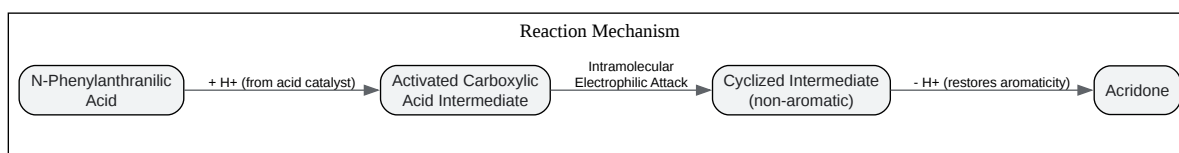
Procedure:

- To a solution of N-phenylanthranilic acid (1 mmol) in DCM, add Fe(OTf)<sub>2</sub> (6 mol%) and DCME (1 equiv).
- Stir the reaction mixture at room temperature for 3 hours.
- Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.
- Extract the aqueous layer with DCM.
- Wash the combined organic layers with saturated aqueous NaHCO<sub>3</sub> solution.

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the pure acridone.

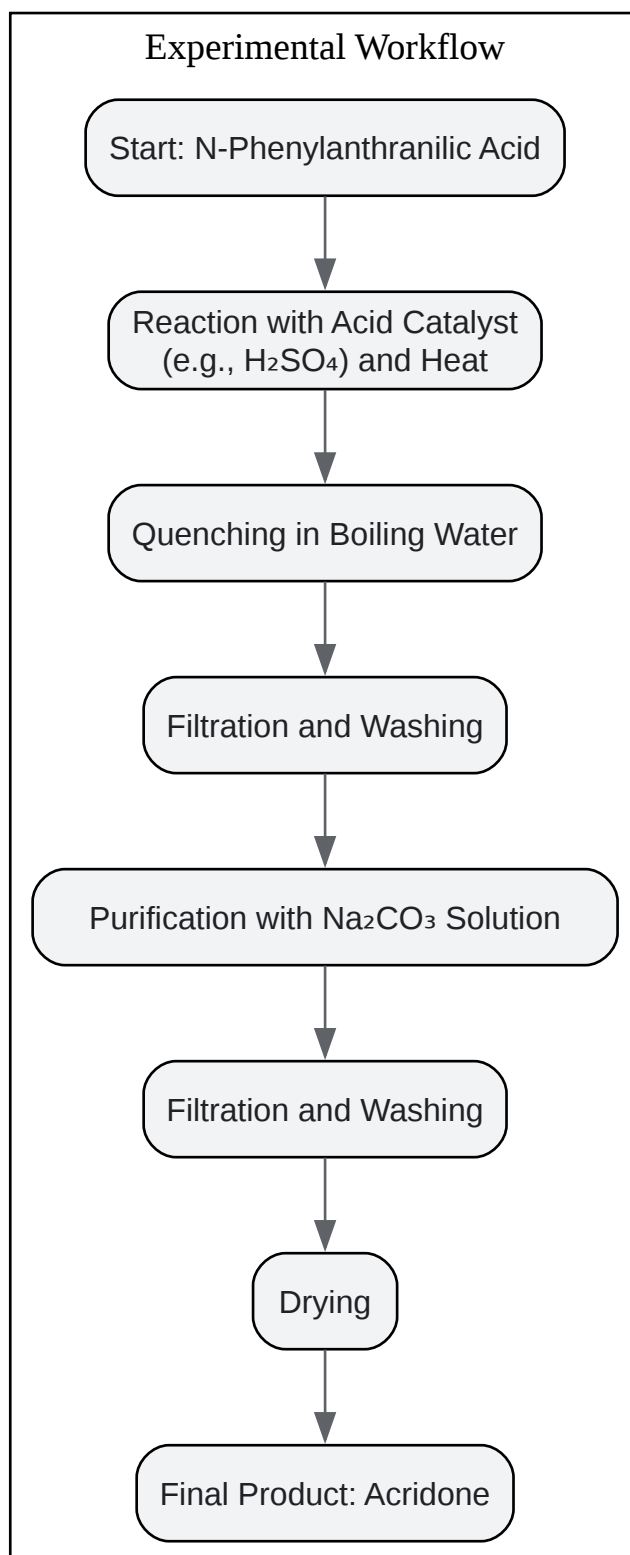
## Reaction Mechanism and Workflow

The synthesis of acridone from N-phenylanthranilic acid is an intramolecular electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The general mechanism and experimental workflow are depicted below.



[Click to download full resolution via product page](#)

Caption: General mechanism of acid-catalyzed acridone synthesis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for classical acridone synthesis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cymitquimica.com [cymitquimica.com]
- 2. N-Phenylanthranilic Acid | C<sub>13</sub>H<sub>11</sub>NO<sub>2</sub> | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phenylanthranilic Acid | C<sub>13</sub>H<sub>11</sub>NO<sub>2</sub> | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of Acridone: A Detailed Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072732#synthesis-of-acridone-from-2-2-aminobenzoyl-benzoic-acid]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)